molecular formula C13H19NO4 B13696877 N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)acetamide

N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B13696877
M. Wt: 253.29 g/mol
InChI Key: JZIFQXYVHQSYPN-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of amides This compound features a methoxyphenyl group and a dimethoxyethyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 2,2-dimethoxyethylamine under appropriate conditions. The reaction may be catalyzed by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups may be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-dimethoxyethyl)-2-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(2,2-dimethoxyethyl)-2-(4-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of both methoxy and dimethoxyethyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C13H19NO4/c1-16-11-6-4-10(5-7-11)8-12(15)14-9-13(17-2)18-3/h4-7,13H,8-9H2,1-3H3,(H,14,15)

InChI Key

JZIFQXYVHQSYPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC(OC)OC

Origin of Product

United States

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